3-[8,13-Bis[1-[2-amino-3-(methylamino)-3-oxopropyl]sulfanylethyl]-18-(2-carboxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(2+)
CAS No.: 9007-43-6
Cat. No.: VC1902938
Molecular Formula: C42H52FeN8O6S2
Molecular Weight: 884.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 9007-43-6 |
|---|---|
| Molecular Formula | C42H52FeN8O6S2 |
| Molecular Weight | 884.9 g/mol |
| IUPAC Name | 3-[8,13-bis[1-[2-amino-3-(methylamino)-3-oxopropyl]sulfanylethyl]-18-(2-carboxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(2+) |
| Standard InChI | InChI=1S/C42H54N8O6S2.Fe/c1-19-25(9-11-37(51)52)33-16-34-26(10-12-38(53)54)20(2)30(48-34)14-35-40(24(6)58-18-28(44)42(56)46-8)22(4)32(50-35)15-36-39(21(3)31(49-36)13-29(19)47-33)23(5)57-17-27(43)41(55)45-7;/h13-16,23-24,27-28H,9-12,17-18,43-44H2,1-8H3,(H6,45,46,47,48,49,50,51,52,53,54,55,56);/q;+2/p-2 |
| Standard InChI Key | WFVBWSTZNVJEAY-UHFFFAOYSA-L |
| SMILES | CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(C)SCC(C(=O)NC)N)C)C(C)SCC(C(=O)NC)N)C)CCC(=O)O)CCC(=O)O.[Fe+2] |
| Canonical SMILES | CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(C)SCC(C(=O)NC)N)C)C(C)SCC(C(=O)NC)N)C)CCC(=O)O)CCC(=O)O.[Fe+2] |
Introduction
Chemical Identity and Physical Properties
Cytochrome C is a heme protein containing an iron atom coordinated within a porphyrin ring structure. This complex biochemical entity has been thoroughly characterized through various analytical methods.
Chemical Identification
| Parameter | Value |
|---|---|
| Common Name | Cytochrome C |
| CAS Number | 9007-43-6 |
| PubChem CID | 16057918 |
| MDL Number | MFCD00130890 |
| InChI Key | UMUOLVQYJUIZKD-RHANTFMNSA-L |
Physicochemical Properties
The physical and chemical properties of Cytochrome C are essential for understanding its behavior in biological systems and for developing appropriate handling protocols in laboratory settings.
Table 2: Physicochemical Properties of Cytochrome C
| Property | Value |
|---|---|
| Appearance | Red-Brown Powder |
| Molecular Weight | 884.90 - 892.94 g/mol |
| Molecular Formula | C42H52FeN8O6S2 / C40H48FeN6O6S4 |
| Water Solubility | 10 g/L |
| Physical State | Solid (powder) |
Cytochrome C's characteristic red-brown coloration stems from its heme group, which contains the iron atom central to its biological function . The slight variations in reported molecular weights and formulas across different sources may reflect different isolates or analytical methods used in characterization .
Biological Significance and Functions
Role in Cellular Respiration
Cytochrome C plays a pivotal role in the electron transport chain within mitochondria, functioning as an electron carrier between Complex III (cytochrome bc1 complex) and Complex IV (cytochrome c oxidase). This electron transfer is fundamental to oxidative phosphorylation, the process by which cells generate the majority of their adenosine triphosphate (ATP), the energy currency of cells.
Involvement in Apoptosis
Beyond its role in energy production, Cytochrome C serves as a critical signaling molecule in programmed cell death (apoptosis). When cells receive apoptotic signals, Cytochrome C is released from the mitochondria into the cytosol, where it binds with apoptotic protease activating factor 1 (Apaf-1) to form the apoptosome. This complex then activates caspase-9, initiating the caspase cascade that leads to cell disassembly.
Cytochrome C in Cancer Research
Expression Patterns in Breast Cancer
Recent research has demonstrated significant alterations in Cytochrome C expression and distribution in cancerous tissues compared to normal tissues. In particular, studies utilizing Raman imaging have revealed that human breast cancers exhibit redox imbalances compared to normal tissue, with reduced Cytochrome C being upregulated in all stages of cancer development .
Correlation With Cancer Progression
A particularly significant observation is the correlation between Cytochrome C concentration and cancer aggressiveness. Studies show that the global concentration of Cytochrome C in breast tissue increases with cancer aggressiveness, as reflected by the intensification of specific Raman bands (at 1584 cm^-1 and 750 cm^-1) . This progressive increase in Cytochrome C concentration indicates changing redox states during cancer progression, providing a potential quantitative marker for cancer staging.
Analytical Methods for Cytochrome C Detection
Raman Spectroscopy and Imaging
Raman spectroscopy has emerged as a powerful analytical technique for studying Cytochrome C in biological contexts. This non-destructive method allows researchers to detect and quantify Cytochrome C in tissues and cells based on its characteristic vibrational spectrum. In particular, Raman imaging has been employed to visualize the distribution of Cytochrome C within breast ducts, epithelial cells, and the extracellular matrix during cancer development .
Spectroscopic Markers for Redox State
The redox state of Cytochrome C can be monitored through specific Raman bands, particularly at 1584 cm^-1 and 750 cm^-1. Changes in the intensity of these bands reflect alterations in the oxidation state of the iron atom within the heme group, providing insights into the metabolic state of the tissue or cell being examined .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume